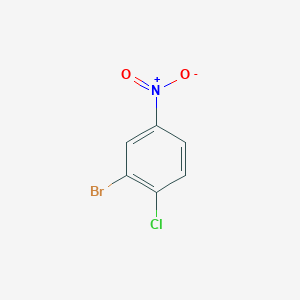

3-Bromo-4-chloronitrobenzene

Beschreibung

Significance of Halogenated Nitroaromatic Scaffolds in Synthetic Chemistry

Halogenated nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates for the construction of complex organic molecules. The presence of both halogen atoms and a nitro group on an aromatic ring imparts unique reactivity. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. msu.eduwikipedia.org This activation allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The halogen substituents (F, Cl, Br, I) act as excellent leaving groups in SNAr reactions and, crucially, provide handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. vulcanchem.comrsc.orgeie.gr The differential reactivity between different halogens on the same scaffold allows for selective and sequential functionalization. Furthermore, the introduction of halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, which is of paramount importance in drug discovery. taylorandfrancis.comnih.gov This combination of features makes halogenated nitroaromatic scaffolds invaluable precursors for pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.comnih.gov

Overview of Research Trajectories for 3-Bromo-4-chloronitrobenzene

This compound (C₆H₃BrClNO₂) is a prime example of a multi-functionalized aromatic scaffold. Its specific substitution pattern—with a nitro group, a bromine atom, and a chlorine atom—presents chemists with several strategic avenues for synthesis. Research involving this compound primarily focuses on its utility as a synthetic intermediate. vulcanchem.com The key research trajectories involve exploiting the differential reactivity of its functional groups. These include:

Selective nucleophilic aromatic substitution of one of the halogen atoms. vulcanchem.comstackexchange.com

Reduction of the nitro group to an aniline (B41778) derivative, which can then undergo a host of further transformations. vulcanchem.comscispace.com

Regioselective metal-catalyzed cross-coupling reactions at the C-Br or C-Cl bond. vulcanchem.com

These transformations enable the synthesis of more complex molecules with precise substitution patterns, making this compound a valuable starting material in the development of new materials and biologically active compounds. chlorobenzene.ltd

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTVUAQWGSZCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370788 | |

| Record name | 3-Bromo-4-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-26-4 | |

| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chloronitrobenzene

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution stands as the cornerstone for the synthesis of 3-bromo-4-chloronitrobenzene. This class of reactions relies on the attack of an electrophile, in this case, a brominating agent, on the electron-rich benzene (B151609) ring of a substituted precursor. The regiochemical outcome of the substitution is dictated by the electronic nature and position of the substituents already present on the ring.

Bromination of p-Chloronitrobenzene

The direct bromination of p-chloronitrobenzene (also known as 4-chloronitrobenzene) is a common and effective method for producing this compound. scirp.orgscirp.orgembuni.ac.keembuni.ac.ke In this precursor, the nitro group (-NO₂) is a strong deactivating group and a meta-director, while the chloro group (-Cl) is a deactivating group but an ortho-, para-director. msu.eduyoutube.com The interplay of these directing effects is crucial in determining the position of the incoming bromine atom.

A notable method for the bromination of moderately deactivated aromatic compounds like 4-chloronitrobenzene involves the use of bromine in concentrated nitric acid. scirp.orgscirp.orgembuni.ac.keembuni.ac.ke This system is effective for mono- and polybromination. scirp.orgscirp.org Research has shown that treating 4-chloronitrobenzene with bromine in concentrated nitric acid at room temperature (20°C) for 4 hours leads to the formation of 3-bromo-4-chloro-1-nitrobenzene. scirp.orgscirp.org Interestingly, the presence of bromine in concentrated nitric acid shifts the reactivity from nitrating to brominating. scirp.orgscirp.orgembuni.ac.keembuni.ac.ke In the absence of bromine under the same conditions, 4-chloronitrobenzene would instead be nitrated to 4-chloro-1,3-dinitrobenzene. scirp.orgscirp.orgembuni.ac.keembuni.ac.ke This indicates that the Br₂/HNO₃ system possesses a lower nitrating capacity compared to a Br₂/H₂SO₄-HNO₃ mixture. scirp.org It is important to note that bromination does not occur in 60% nitric acid. scirp.org

| Reactant | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 4-Chloronitrobenzene | Bromine, Concentrated Nitric Acid | 20 | 4 | This compound | 94 |

Data sourced from a study on aromatic bromination in concentrated nitric acid. scirp.orgscirp.org

The directing effects of the substituents on the p-chloronitrobenzene ring govern the regioselectivity of the bromination reaction. The nitro group strongly deactivates the ring and directs incoming electrophiles to the meta position (relative to the nitro group), which are the positions ortho to the chlorine atom. The chlorine atom, while deactivating, directs incoming electrophiles to the ortho and para positions relative to itself. In the case of p-chloronitrobenzene, the position para to the chlorine is occupied by the nitro group. The positions ortho to the chlorine are also meta to the nitro group. Therefore, the incoming bromine atom is directed to the position ortho to the chlorine and meta to the nitro group, resulting in the formation of this compound. scirp.org This specific directing effect leads to a high degree of isomeric control, yielding the desired product with high selectivity. scirp.orgscirp.org

The yield and purity of this compound are significantly influenced by the reaction conditions. The reaction of 4-chloronitrobenzene with bromine in concentrated nitric acid at 20°C for 4 hours has been reported to produce a 94% yield of 3-bromo-4-chloro-1-nitrobenzene. scirp.orgscirp.org The product obtained may contain a small impurity of a 3,6-dibromo derivative. scirp.org In contrast, when the reaction is carried out in a mixture of concentrated sulfuric acid and nitric acid, 4-chloronitrobenzene is first nitrated to 4-chloro-1,3-dinitrobenzene, which is then brominated to 5-bromo-4-chloro-1,3-dinitrobenzene. scirp.orgresearchgate.net This highlights the critical role of the reaction medium in controlling the outcome of the reaction.

Alternative Halogenation Approaches

Beyond the use of molecular bromine, alternative halogenating agents have been explored for the synthesis of brominated aromatic compounds. These methods often offer advantages in terms of safety, selectivity, and milder reaction conditions.

Potassium bromate (B103136) (KBrO₃) can be used as a brominating agent for activated aromatic compounds, often in the presence of potassium bromide (KBr) and an acid. researchgate.nettandfonline.com This system generates bromine in situ, avoiding the handling of hazardous molecular bromine. nih.gov While this method has been shown to be effective for the regioselective bromination of electron-rich aromatic rings, its application to deactivated substrates like p-chloronitrobenzene is less common. researchgate.netresearchgate.net The reactivity of the brominating species generated from potassium bromate is influenced by the reaction medium and the nature of the substrate. researchgate.netresearchgate.net For instance, the bromination of some deactivated substrates like nitrobenzene (B124822) has been achieved with high yields and selectivity using sodium bromate in a strongly acidic aqueous solution. researchgate.net

An in-depth examination of the synthetic methodologies for producing this compound reveals several key strategies, centering on direct bromination and sequential functional group introduction. These methods are crucial for obtaining this specific polysubstituted benzene, a valuable intermediate in organic synthesis.

2 N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for bromination, typically used for allylic and benzylic positions via radical pathways. wikipedia.org However, its application extends to the bromination of aromatic compounds. For electron-rich aromatic systems like phenols and anilines, NBS can effectively introduce a bromine atom, often with high para-selectivity when DMF is used as the solvent. wikipedia.org

The bromination of electron-deactivated aromatic rings, such as 4-chloronitrobenzene, using NBS presents a greater challenge due to the ring's reduced nucleophilicity. The presence of electron-withdrawing groups like nitro and chloro substituents makes the benzene ring less reactive towards electrophilic attack. fiveable.me To overcome this, forcing conditions are necessary. Research has shown that highly deactivated aromatic compounds can be successfully monobrominated by treatment with N-bromosuccinimide in concentrated sulfuric acid. organic-chemistry.org This method provides a practical route for synthesizing bromo compounds from deactivated aromatics, offering mild reaction conditions and a simple workup. organic-chemistry.org The strong acidic medium enhances the electrophilicity of the bromine species generated from NBS, enabling the substitution reaction to proceed. organic-chemistry.org

Table 1: NBS Bromination of Deactivated Aromatic Compounds

| Reagent | Co-reagent/Solvent | Substrate Type | Key Feature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | Highly deactivated aromatics | Enables monobromination under mild conditions. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). vulcanchem.commasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. msu.edulibretexts.org In 3-bromo-4-chloronitrobenzene, the chlorine atom is situated at the 4-position (para to the nitro group), making it the primary site for nucleophilic attack. msu.edulibretexts.org

Mechanism of Halogen Displacement (e.g., Chlorine vs. Bromine)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. msu.edulibretexts.org Initially, a nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. msu.edulibretexts.org This stabilization by the nitro group lowers the activation energy for the formation of the intermediate. libretexts.org

In the second step, the leaving group (a halide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

For this compound, the key to understanding which halogen is displaced lies in its position relative to the activating nitro group.

Chlorine at C-4: This position is para to the nitro group. Attack by a nucleophile at this position allows for the delocalization of the negative charge in the Meisenheimer complex directly onto the nitro group, which provides significant stabilization. msu.edulibretexts.org

Bromine at C-3: This position is meta to the nitro group. Nucleophilic attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. libretexts.org

Consequently, the transition state leading to the substitution of the para-chloro substituent is much more stable than that for the meta-bromo substituent. Therefore, nucleophilic aromatic substitution reactions on this compound overwhelmingly favor the displacement of the chlorine atom. msu.edulibretexts.org While the intrinsic leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I, this is secondary to the powerful directing effect of the activating group. researchgate.net The positional activation dictates the regioselectivity of the reaction.

| Halogen | Position Relative to Nitro Group | Activation towards SNAr | Likelihood of Displacement |

|---|---|---|---|

| Chlorine | Para (C-4) | Strongly Activated | High |

| Bromine | Meta (C-3) | Not Significantly Activated | Low |

Formation of Ether Derivatives

Ether derivatives of this compound can be synthesized by reacting it with alkoxides or phenoxides. In these reactions, the alkoxide ion (RO⁻) acts as the nucleophile, displacing the activated chlorine atom to form an aryl ether.

For instance, the reaction of this compound with sodium methoxide (B1231860) (CH₃ONa) in a suitable solvent like methanol (B129727) or DMF would yield 3-bromo-4-methoxynitrobenzene. google.com A similar reaction with sodium ethoxide would produce 3-bromo-4-ethoxynitrobenzene. These reactions are typically conducted at elevated temperatures to ensure a good conversion rate. scientificupdate.comacs.org The synthesis of 3-bromo-4-methoxyaniline (B105698) often proceeds through the etherification of a halogenated nitrobenzene (B124822) followed by the reduction of the nitro group. google.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 5-bromo-4-chloroaniline. This transformation is a fundamental step in the synthesis of many more complex molecules, such as dyes and pharmaceuticals. nih.gov A key challenge in the reduction of halogenated nitroarenes is achieving chemoselectivity, meaning the selective reduction of the nitro group without causing cleavage of the carbon-halogen bonds (dehalogenation). nih.gov

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com This involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a very common and efficient catalyst for nitro group reduction. commonorganicchemistry.com However, it can also catalyze dehalogenation, particularly with aryl bromides and iodides. nih.gov Careful control of reaction conditions (temperature, pressure, solvent) and the use of catalyst modifiers can sometimes suppress this unwanted side reaction.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective hydrogenation catalyst. wikipedia.org

Raney Nickel: This catalyst is often preferred for substrates containing sensitive halogen substituents, as it is generally less prone to causing dehalogenation of aryl chlorides and bromides compared to palladium-based catalysts. commonorganicchemistry.com

Specialized catalytic systems have been developed to enhance the selectivity of hydrogenating halogenated nitroaromatics. ccspublishing.org.cnrsc.org For example, using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of Pd/C under controlled conditions has been shown to be a highly selective method for reducing nitro groups while leaving halogens intact. nih.gov

Chemical Reduction Methods and Reagents

A variety of chemical reagents can be employed for the selective reduction of the nitro group in this compound, often under milder conditions than catalytic hydrogenation. wikipedia.org

Metals in Acidic Media: This is a classic and reliable method.

Iron (Fe): Iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a cost-effective and highly chemoselective method for nitro group reduction, with excellent tolerance for aryl halides. researchgate.net

Zinc (Zn): Zinc dust in acidic media also provides a mild and selective reduction of the nitro group. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): SnCl₂ in concentrated HCl is another standard reagent that effectively reduces nitroarenes to anilines without affecting most other functional groups, including halogens. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org Sodium sulfide is particularly useful as it can sometimes selectively reduce one nitro group in a dinitro compound and generally does not affect halogens. wikipedia.orgcommonorganicchemistry.com

Hydrazine-based Systems: Besides its use in catalytic transfer hydrogenation, hydrazine hydrate in the presence of other metals like zinc or iron can also effect the reduction of nitro groups. rsc.org A system using hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported to selectively reduce aromatic nitro groups at room temperature.

| Reagent/System | Type | General Characteristics |

|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient, but risk of dehalogenation. nih.govcommonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic Hydrogenation | Good efficiency, lower risk of dehalogenation for Cl and Br. commonorganicchemistry.com |

| Fe / HCl or AcOH | Chemical Reduction (Metal/Acid) | Excellent chemoselectivity, cost-effective, tolerates halogens. researchgate.net |

| SnCl₂ / HCl | Chemical Reduction (Metal Salt) | Mild, highly selective for nitro group, tolerates halogens. wikipedia.org |

| Hydrazine Hydrate / Pd/C | Catalytic Transfer Hydrogenation | Highly selective under controlled conditions, avoids H₂ gas. nih.gov |

| Sodium Sulfide (Na₂S) | Chemical Reduction | Mild, selective, does not reduce aliphatic nitro groups. commonorganicchemistry.com |

Formation of Amino-Substituted Derivatives

The primary route to forming amino-substituted derivatives from this compound involves the reduction of the nitro group. This transformation is a common and efficient method to produce 3-bromo-4-chloroaniline (B1338066), a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Detailed Research Findings:

The reduction of the nitro group can be effectively achieved using metallic reducing agents in an acidic or protic medium. A typical laboratory-scale synthesis involves the use of reduced iron powder in ethanol. In this process, this compound is heated to reflux in the presence of iron powder. The reaction proceeds over several hours, and after completion, the solid iron oxides are filtered off, and the resulting 3-bromo-4-chloroaniline can be isolated by concentrating the filtrate. This method has been reported to yield the desired aniline (B41778) product in high purity and yield (e.g., 95%).

While the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, the formation of amino derivatives by direct displacement of the halogen atoms with ammonia (B1221849) or amines is less common for this specific substrate compared to the reduction of the nitro group. The reduction pathway is generally more straightforward and higher yielding for producing the corresponding aniline.

Table 1: Reduction of this compound

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| This compound | Reduced Iron Powder | Ethanol | Reflux, 3 hours | 3-Bromo-4-chloroaniline | 95% |

Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (Br and Cl) allows for potential chemoselective reactions, as the C-Br bond is typically more reactive than the C-Cl bond in many catalytic cycles. vulcanchem.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize aryl halides. eie.gr For this compound, these reactions are expected to proceed selectively at the more labile carbon-bromine bond. The electron-withdrawing nitro group can influence the reaction rates, often accelerating the initial oxidative addition step of the palladium catalyst to the aryl halide bond. vulcanchem.com

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester). For this compound, a Suzuki coupling with an arylboronic acid would selectively replace the bromine atom to form a biaryl structure. Typical conditions involve a palladium(0) catalyst (often generated in situ from a Pd(II) precursor like Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in an appropriate solvent. rsc.orguwindsor.ca

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. diva-portal.org With this compound, this would lead to the formation of a substituted styrene (B11656) derivative, again with preferential reaction at the C-Br bond. The reaction is typically catalyzed by a palladium source and requires a base. core.ac.ukmdpi.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, creating an arylalkyne. organic-chemistry.orgwikipedia.org It is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. libretexts.orgnih.gov The reaction with this compound would yield a 2-chloro-5-nitrophenylacetylene derivative.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Substituted Nitroarenes

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Nitrobiphenyl |

| Heck | 4-Bromonitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 4-Nitrostilbene |

| Sonogashira | 4-Bromonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Nitrotolane |

Besides palladium, other transition metals, notably copper and iron, are used to catalyze coupling reactions.

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org It is particularly effective for aryl halides activated by electron-withdrawing groups, such as this compound. mdpi.com The reaction can be used to form biaryls (by coupling two molecules of the aryl halide) or to form aryl ethers, amines, or thioethers by reacting with alcohols, amines, or thiols, respectively. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern methods use catalytic copper with various ligands. acs.org

Iron-Catalyzed Cross-Coupling: Iron, being an inexpensive and abundant metal, has emerged as a sustainable catalyst for cross-coupling reactions. longdom.org Iron-based catalysts can promote the coupling of aryl halides with organometallic reagents (e.g., Grignard reagents) or other partners. While less common than palladium or copper catalysis for this specific substrate, iron catalysis represents a potential alternative for the functionalization of this compound. rsc.org

Photoelectrochemical Reactions and Mechanisms

The photoelectrochemical reduction of halonitrobenzenes has been a subject of detailed mechanistic study. These reactions involve the initial electrochemical reduction of the molecule, followed by photochemical activation of the resulting intermediate. For compounds like this compound, this dual activation can lead to selective dehalogenation.

The reduction of halonitrobenzenes often follows complex multi-step pathways, with the Photo-ECE and ECECE mechanisms being particularly relevant.

Photo-ECE Mechanism: This mechanism is prominent for monohalonitrobenzenes, such as p-chloronitrobenzene and p-bromonitrobenzene. rsc.org The process involves:

E (Electrochemical): A one-electron reduction of the halonitrobenzene at the electrode to form its radical anion, [X-Ar-NO₂]•⁻.

C (Chemical via Photo-activation): The radical anion, which is stable in the dark, absorbs a photon of light (photo-activation). This excitation provides the energy needed for the C-X bond to cleave, resulting in the loss of a halide ion (X⁻) and the formation of a nitroaryl radical (•Ar-NO₂).

E (Electrochemical): The newly formed nitroaryl radical is more easily reduced than the parent molecule. It diffuses to the electrode and accepts another electron to form the nitrobenzene radical anion, [Ar-NO₂]•⁻, which can be detected spectroscopically. rsc.org

ECECE Mechanism: For dihalo-substituted nitrobenzenes, a more complex ECECE (Electrochemical-Chemical-Electrochemical-Chemical-Electrochemical) mechanism can be observed. diva-portal.org This pathway involves multiple electron transfer and chemical steps. For a compound like 2,4-dibromonitrobenzene, the reduction can proceed with an initial "dark" (non-photochemical) loss of one halide, followed by further reduction steps that may be photo-activated. Given its structure, this compound could potentially undergo a similar multi-step reduction, with the initial cleavage likely occurring at the weaker C-Br bond.

Table 3: Mechanistic Steps in Photoelectrochemical Reduction

| Mechanism | Step 1 (E) | Step 2 (C) | Step 3 (E) | Subsequent Steps |

| Photo-ECE | Ar-X + e⁻ → [Ar-X]•⁻ | [Ar-X]•⁻ + hν → •Ar + X⁻ | •Ar + e⁻ → Ar⁻ | - |

| ECECE | ArX₂ + e⁻ → [ArX₂]•⁻ | [ArX₂]•⁻ → •ArX + X⁻ | •ArX + e⁻ → [•ArX]⁻ | Further C and E steps |

Ar = Nitro-substituted aryl ring; X = Halogen; hν = photon

Photoelectrochemically Induced Halogen Exchange Reactions

The study of photoelectrochemically induced reactions offers a novel approach to targeted chemical transformations. In the context of this compound, this technique provides a potential pathway for selective halogen exchange (Halex) reactions, leveraging the distinct electrochemical and photochemical properties of the molecule and its intermediates.

Research into the photoelectrochemical reduction of related halonitrobenzenes, such as para-bromonitrobenzene and 2,4-dibromonitrobenzene, has laid the groundwork for understanding the potential mechanisms applicable to this compound. researchgate.net The general process involves the electrochemical generation of a radical anion, which is then activated by light to induce the cleavage of a carbon-halogen bond. researchgate.netresearchgate.net

The mechanism for these transformations is often complex, following pathways such as ECE (Electron transfer, Chemical step, Electron transfer) or more intricate variants like ECrevCE (reversible Chemical step) and ECECE. researchgate.net In the case of a dihalogenated compound like this compound, the selective cleavage of the carbon-bromine bond over the carbon-chlorine bond is a key point of investigation, influenced by the lower bond dissociation energy of the C-Br bond.

When the photoelectrochemical reduction is conducted in the presence of a supporting electrolyte containing a different halide, such as a chloride salt, a light-induced halogen exchange can be observed. researchgate.net For this compound, this could theoretically lead to the formation of 3,4-dichloronitrobenzene (B32671). This process is initiated by the absorption of visible light by the electrochemically generated radical anion, [Br(Cl)C₆H₃NO₂]˙⁻, which leads to its fragmentation. researchgate.net This forms an aryl radical and a bromide ion. The subsequent reaction pathways can be influenced by the reaction media and the availability of other nucleophiles.

An unoptimized bulk photoelectrosynthesis has demonstrated the viability of this novel approach for Halex reactions, suggesting that with further development, it could become a significant method for synthesizing specific halogenated aromatics. researchgate.net

The table below outlines the conceptualized photoelectrochemically induced halogen exchange reaction for this compound, based on findings from analogous compounds.

Table 1: Conceptualized Photoelectrochemically Induced Halogen Exchange of this compound

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Reaction Type | Photoelectrochemically Induced Halogen Exchange (Halex) |

| Proposed Mechanism | Photo-ECE |

| Key Intermediate | This compound radical anion |

| Activating Step | Absorption of visible light by the radical anion |

| Bond Cleavage | Preferential cleavage of the C-Br bond |

| Potential Product | 3,4-dichloronitrobenzene (in the presence of excess chloride ions) |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloronitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentscirp.orgscirp.orgipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-Bromo-4-chloronitrobenzene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)stackexchange.comrsc.orghmdb.ca

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons on the benzene (B151609) ring. The substitution pattern (1-nitro, 3-bromo, 4-chloro) dictates the chemical shift and splitting pattern of these protons.

H-2: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded, appearing furthest downfield. It is expected to appear as a doublet due to coupling with H-6.

H-5: This proton is situated between the chlorine and bromine atoms. It is expected to appear as a doublet of doublets due to coupling with both H-2 and H-6.

H-6: This proton is ortho to the bromine atom and meta to the nitro group. It will be less deshielded than H-2 and should appear as a doublet from coupling to H-5.

The electron-withdrawing nature of the nitro group significantly influences the chemical shifts, causing the ortho and para protons to resonate at lower fields compared to the meta protons. stackexchange.com For instance, in the related compound 3-bromonitrobenzene, the proton adjacent to the nitro group (H-2) appears as a triplet at 8.38 ppm, while other aromatic protons appear between 7.45 and 8.20 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

| H-2 | 8.2 - 8.4 | d |

| H-5 | 7.6 - 7.8 | dd |

| H-6 | 7.9 - 8.1 | d |

| Predicted data based on analysis of related structures. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)oup.comrsc.orgchemicalbook.com

The ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring, due to the lack of symmetry. The chemical shifts are influenced by the attached substituents.

C-1 (C-NO₂): The carbon atom bearing the nitro group will be significantly deshielded.

C-3 (C-Br): The carbon attached to the bromine atom will show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

C-4 (C-Cl): The carbon atom bonded to chlorine will also have a characteristic shift.

C-2, C-5, C-6: These carbons, bonded to hydrogen, will have shifts determined by their position relative to the substituents. The carbon ortho to the nitro group (C-2) is expected to be significantly deshielded.

In studies of substituted 4-nitroanisoles, the carbon bearing the nitro group (C-4) shows significant shielding or deshielding depending on the other substituents on the ring. oup.com For 4-chloronitrobenzene, the carbon chemical shifts are reported, providing a reference for predicting the spectrum of the title compound. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) Range |

| C-1 | 148 - 150 |

| C-2 | 124 - 126 |

| C-3 | 115 - 118 |

| C-4 | 135 - 138 |

| C-5 | 130 - 132 |

| C-6 | 133 - 135 |

| Predicted data based on analysis of related structures. |

Correlation Spectroscopy and Advanced NMR Techniquesscirp.orgscirp.orgipb.ptbmrb.io

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. Cross-peaks would confirm the coupling between H-2 and H-6, and between H-5 and its neighbors, helping to trace the proton network on the aromatic ring. bmrb.io

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the signals of H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C-1, C-3, C-4) by observing their correlations to the known protons. For example, H-2 would show a correlation to C-1, C-3, and C-4.

HETCOR (Heteronuclear Correlation): Research on the synthesis of 3-bromo-4-chloro-1-nitrobenzene has explicitly utilized two-dimensional HETCOR {¹H-¹³C} spectroscopy to confirm the correctness of the signal assignments in the ¹H and ¹³C NMR spectra. scirp.orgscirp.org

These advanced techniques, by providing a comprehensive map of the molecular connectivity, leave no ambiguity in the final structural elucidation. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisnih.govnih.govijcrt.orgirjet.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.govnih.gov For this compound, these methods confirm the presence of the nitro group and the carbon-halogen bonds.

The vibrational modes of the molecule can be predicted based on studies of similar compounds like 1-bromo-4-nitrobenzene (B128438) and various chloronitrophenols. ijcrt.orgirjet.net The key characteristic absorptions are:

Nitro (NO₂) Group: This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch (ν_as_) typically in the 1500-1560 cm⁻¹ region and a symmetric stretch (ν_s_) in the 1330-1370 cm⁻¹ region.

Carbon-Halogen Bonds: The C-Cl stretching vibration is expected in the 700-850 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 500-650 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are characteristic of the substitution pattern, are found in the 650-900 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 700 - 850 |

| C-Br | Stretch | 500 - 650 |

| Data compiled from spectral analysis of related compounds. ijcrt.orgirjet.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisscirp.orgmiamioh.eduguidechem.com

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. kashanu.ac.ir

The molecular formula of this compound is C₆H₃BrClNO₂. guidechem.com Its calculated monoisotopic mass is approximately 234.904 Da. chemspider.com In a mass spectrum, the molecular ion peak (M⁺) would be a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of M⁺, M+2, and M+4 peaks. miamioh.edu The synthesis of this compound confirmed a molecular ion (M⁺) at m/z 236.5, corresponding to the most abundant isotopes. scirp.org

The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several key pathways:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or O and NO (16 and 30 Da).

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds would result in fragments corresponding to the loss of a bromine radical (79 or 81 Da) or a chlorine radical (35 or 37 Da).

Loss of Carbon Monoxide: Subsequent fragmentation of the benzene ring can lead to the loss of CO (28 Da).

Crystallographic Studies (X-ray Diffraction) for Solid-State Structuresrsc.orgresearchgate.netgrafiati.com

In a typical X-ray diffraction study of a derivative like this, the compound is crystallized, and a suitable single crystal is exposed to an X-ray beam. researchgate.net The resulting diffraction pattern is analyzed to determine:

Crystal System and Space Group: For 1-chloro-2-methyl-4-nitrobenzene, the crystal system is monoclinic with the space group P2₁/n. researchgate.net A similar system would be anticipated for this compound.

Unit Cell Dimensions: These parameters define the size and shape of the repeating unit in the crystal lattice. For the methylated derivative, the unit cell dimensions are a = 13.5698 Å, b = 3.7195 Å, and c = 13.5967 Å, with β = 91.703°. researchgate.net

Molecular Geometry: The study provides precise bond lengths, bond angles, and torsion angles. For example, it confirms the planarity of the benzene ring and the orientation of the substituents. In the case of 1-chloro-2-methyl-4-nitrobenzene, the nitro group is nearly coplanar with the phenyl ring. researchgate.net

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, identifying non-covalent interactions like π-π stacking, C-H···O hydrogen bonds, and close Cl···O contacts that stabilize the crystal structure. researchgate.net

Such a study on this compound would provide unambiguous confirmation of the substitution pattern on the benzene ring and reveal the subtle effects of the bromo and chloro substituents on the molecular geometry and crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chloronitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted aromatic compounds. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing the geometric and electronic properties of molecules like 3-bromo-4-chloronitrobenzene. smf.mx DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to yield results that align well with experimental findings for nitrobenzene (B124822) derivatives. researchgate.netsmf.mx These calculations are typically performed to optimize the molecular geometry in the gas phase and in various solvents, providing a foundational understanding of the molecule's stable conformation and the influence of its environment. researchgate.netsmf.mx

DFT calculations are instrumental in determining the electronic structure and predicting the reactivity of this compound. Key to this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smf.mxsmf.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. smf.mx

For substituted nitrobenzenes, the nature and position of substituents significantly influence the FMOs. smf.mx The electron-withdrawing nitro group, along with the halogen atoms (bromine and chlorine), lowers the energy of the molecular orbitals. Studies on para-halo-nitrobenzenes show that the energy gap is related to the nature of the halogen substituent. smf.mx

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). elixirpublishers.com

Table 1: Key Electronic and Reactivity Parameters from DFT Calculations for Related Halo-Nitrobenzenes Note: This table presents representative data for para-substituted nitrobenzenes to illustrate the typical values obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Value Range (for p-chloro/p-bromo-nitrobenzene) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO-HOMO) | 4.0 to 5.0 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.7 to 5.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.0 to 3.5 eV |

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand charge distribution and intramolecular interactions, revealing the delocalization of electron density within the molecule. smf.mx

The Molecular Electrostatic Potential (MESP or MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. elixirpublishers.com The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential regions are typically found over the hydrogen atoms and certain carbon atoms of the aromatic ring, influenced by the strong electron-withdrawing effects of the nitro and halogen substituents.

MESP analysis provides a visual and intuitive guide to the regioselectivity of reactions, complementing other reactivity indicators like Fukui indices. science.gov

Fukui functions are local reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific atomic site when an electron is added or removed. This allows for the prediction of where a nucleophile or an electrophile is most likely to attack.

f+(r): Indicates the reactivity towards a nucleophilic attack (electron acceptance).

f-(r): Indicates the reactivity towards an electrophilic attack (electron donation).

f0(r): Indicates the reactivity towards a radical attack.

For aromatic systems containing halides, computationally calculated Fukui indices have been successfully used to predict the regioselectivity of reactions such as amination, accurately identifying the most susceptible positions on the ring. acs.org In the case of this compound, Fukui analysis can distinguish the reactivity of the different carbon atoms on the benzene (B151609) ring, predicting the likely sites for nucleophilic aromatic substitution. science.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. tuwien.at By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular conformations and dynamics. tuwien.at

For a semi-rigid molecule like this compound, MD simulations are particularly useful for:

Conformational Sampling: Exploring the rotational freedom of the nitro group relative to the benzene ring.

Solvent Effects: Analyzing how the molecule's conformation and dynamics change in different solvent environments.

Interaction with Other Molecules: Simulating how this compound might bind to a receptor or catalyst, where conformational changes can be crucial for activity. tuwien.at

While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to understand how regioisomeric substitution in complex systems can induce significant conformational changes that alter catalytic performance. tuwien.at Such an approach could be used to investigate how the specific substitution pattern of this compound influences its interactions in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. niscair.res.incore.ac.uk For nitroaromatic compounds, QSAR models often use quantum chemical descriptors to predict properties like toxicity or reactivity. niscair.res.inisca.me

These studies are highly applicable to understanding the reactivity of this compound. The central idea is that the reactivity of a compound is determined by its structural and electronic properties. nih.gov Descriptors derived from DFT calculations, such as LUMO energy (ELUMO) and the electrophilicity index (ω), are frequently used to encode the electrophilic reactivity of nitrobenzenes. niscair.res.incore.ac.uk

A notable application is the prediction of reaction kinetics. For instance, a study on the amination of various nitrochlorobenzenes established a strong correlation between the reaction rate and a calculated condensed local electrophilicity index. rsc.org This demonstrates a direct QSAR for reactivity, allowing the prediction of reaction rates for different substrates based on theoretical calculations. rsc.org Such a model could be applied to predict the reactivity of this compound in similar nucleophilic substitution reactions.

Table 2: Examples of Descriptors Used in QSAR Models for Nitroaromatic Reactivity

| Descriptor | Type | Relevance to Reactivity |

| ELUMO | Quantum Chemical | Represents the ability to accept an electron; lower values correlate with higher electrophilic reactivity. niscair.res.incore.ac.uk |

| Electrophilicity Index (ω) | Quantum Chemical | Measures the overall electrophilic nature of a molecule; higher values indicate greater reactivity towards nucleophiles. niscair.res.inrsc.org |

| LogP | Physicochemical | Represents hydrophobicity; important for bioavailability and transport to a reaction site. niscair.res.innih.gov |

| Molecular Compressibility (β) | Quantum Chemical | A descriptor that has been used in combination with others to improve the predictive power of QSAR models for nitrobenzenes. niscair.res.in |

These QSAR studies underscore the power of computational descriptors to not only explain but also predict the chemical behavior of compounds like this compound, providing valuable guidance for chemical synthesis and process design. rsc.org

Applications of 3 Bromo 4 Chloronitrobenzene in the Synthesis of Complex Molecules

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 3-Bromo-4-chloronitrobenzene serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comchlorobenzene.ltd Its structural framework is incorporated into larger, more complex molecules designed to interact with biological targets. The synthetic pathways often involve a series of transformations of its functional groups.

A primary reaction is the reduction of the nitro group to an amine (-NH2), yielding 3-bromo-4-chloroaniline (B1338066). vulcanchem.com This aniline (B41778) derivative is a key precursor for building diverse molecular scaffolds. Furthermore, the bromo and chloro substituents can be selectively manipulated through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. vulcanchem.com This allows for the controlled assembly of complex molecular architectures required for therapeutic efficacy. For instance, related halogenated nitroaromatic compounds are used as intermediates in the synthesis of anticancer drugs and other pharmaceuticals. google.com

Intermediate in Agrochemical Development

The development of new agrochemicals, including herbicides, insecticides, and fungicides, frequently employs this compound as a key intermediate. guidechem.comchlorobenzene.ltdcymitquimica.com The synthesis of these products leverages the compound's reactivity in a manner similar to pharmaceutical synthesis. The goal is to construct molecules with specific biological activity against pests or weeds while maintaining safety for crops and the environment.

Derivatives of chloronitrobenzene are known to be foundational in the creation of various agricultural chemicals. nih.gov The synthesis often begins with nucleophilic substitution of one of the halogens or reduction of the nitro group, followed by further functionalization to build the final active ingredient. vulcanchem.com The presence of both bromine and chlorine allows for a programmed, regioselective synthesis, enabling the creation of specific isomers of the target agrochemical.

Building Block for Dye Synthesis

This compound is an indispensable precursor in the synthesis of certain dyes. guidechem.comchlorobenzene.ltd The production of azo dyes, a major class of synthetic colorants, often relies on diazo components derived from aromatic amines. The most critical step in utilizing this compound for this purpose is the reduction of its nitro group to form 3-bromo-4-chloroaniline. vulcanchem.comchemicalbook.com

This resulting aniline derivative can then be diazotized (treated with nitrous acid) to form a highly reactive diazonium salt. This salt is subsequently coupled with another aromatic compound (a coupling component) to form the final azo dye molecule. The specific substituents on the rings—in this case, bromine and chlorine—influence the final color, lightfastness, and other properties of the dye.

Synthesis of Materials for Electronic and Optical Applications

The unique electronic properties conferred by the nitro and halogen substituents make this compound a valuable building block for advanced materials used in organic electronics. Its structure can be incorporated into larger conjugated systems designed for specific electronic or optical functions.

This compound is a suitable precursor for the synthesis of conductive oligomers and polymers. The bromo and chloro groups serve as reactive handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of these conjugated materials. vulcanchem.com

By reacting this compound with appropriate monomers, chemists can systematically build up oligomeric structures. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for a stepwise and controlled synthesis, adding different building blocks at each position to fine-tune the resulting oligomer's properties. The electron-withdrawing nitro group significantly influences the electronic characteristics (e.g., the HOMO/LUMO energy levels) of the monomer and the resulting oligomer, which is critical for its performance in electronic devices.

The conductive oligomers and polymers derived from precursors like this compound are the active components in a variety of organic electronic devices. The tailored electronic properties of these materials determine their function:

Organic Light-Emitting Diodes (OLEDs): Materials used in the emissive layer or charge-transport layers of OLEDs can be synthesized from halogenated aromatic building blocks.

Organic Solar Cells (OSCs): The donor and acceptor materials that form the active layer of an organic solar cell are complex conjugated molecules, often synthesized via cross-coupling reactions from precursors containing halogen and nitro functionalities.

Organic Field-Effect Transistors (OFETs): The semiconductor channel in an OFET is made from an organic material whose ability to transport charge is dictated by its molecular structure and solid-state packing, which can be engineered using building blocks like this compound.

The ability to create complex, functional organic molecules from relatively simple, reactive starting materials like this compound is fundamental to the advancement of materials science and organic electronics.

Data Tables

Summary of Applications and Key Reactions

| Application Area | Key Intermediate Role | Relevant Chemical Transformation(s) |

| Pharmaceuticals | Starting material for Active Pharmaceutical Ingredients (APIs). | Reduction of nitro group to amine; Metal-catalyzed cross-coupling (e.g., Suzuki). vulcanchem.com |

| Agrochemicals | Precursor for herbicides, fungicides, and insecticides. guidechem.com | Nucleophilic aromatic substitution; Reduction of nitro group. vulcanchem.comnih.gov |

| Dyes | Building block for azo dyes. chlorobenzene.ltd | Reduction of nitro group to form an aniline; Diazotization and azo coupling. vulcanchem.com |

| Electronic Materials | Monomer precursor for conductive oligomers/polymers. | Metal-catalyzed cross-coupling (e.g., Suzuki, Stille) to form conjugated systems. vulcanchem.com |

Environmental Fate and Biodegradation Research of 3 Bromo 4 Chloronitrobenzene

Microbial Degradation Pathways

The microbial breakdown of 3-bromo-4-chloronitrobenzene is a key area of research for determining its environmental longevity. Certain microorganisms have evolved enzymatic machinery capable of initiating the degradation of this and related compounds.

Studies involving the bacterium Diaphorobacter sp. strain JS3051 have been instrumental in elucidating the metabolic pathway of this compound. This strain, when grown on this compound, facilitates a dioxygenation reaction that results in the formation of 4-bromocatechol (B119925). This initial transformation is a crucial step, as it removes the nitro group, a common feature contributing to the toxicity and recalcitrance of nitroaromatic compounds. The resulting 4-bromocatechol is then further metabolized, entering into the bacterial cell's central metabolic pathways.

Below is a table summarizing the initial substrate and the identified primary metabolite in the degradation of this compound by Diaphorobacter sp. strain JS3051.

| Initial Substrate | Identified Primary Metabolite |

| This compound | 4-Bromocatechol |

Data sourced from studies on Diaphorobacter sp. strain JS3051.

The enzymatic system responsible for the initial attack on this compound in Diaphorobacter sp. strain JS3051 is a Rieske non-heme iron dioxygenase. This class of enzymes is known for its role in the biodegradation of a variety of aromatic compounds. The Rieske dioxygenase in strain JS3051, specifically designated DcbAaAbAcAd, catalyzes the dihydroxylation of the aromatic ring of this compound. This reaction leads to the elimination of the nitro group in the form of nitrite (B80452) and the production of 4-bromocatechol. The activity of Rieske non-heme iron dioxygenases is a critical area of study, as these enzymes often represent the first and rate-limiting step in the degradation of many persistent organic pollutants.

Bioavailability and Environmental Persistence Studies

The environmental persistence of this compound is governed by its chemical properties and its bioavailability to microorganisms capable of its degradation. As a halogenated nitroaromatic compound, it is expected to be relatively persistent in the environment. Its bioavailability may be limited by factors such as low water solubility and a tendency to adsorb to organic matter in soil and sediments, which can in turn limit the rate of its biodegradation. While comprehensive environmental persistence data for this compound is not as extensive as for some other industrial chemicals, its chemical structure suggests a greater resistance to degradation compared to its non-halogenated counterparts.

Comparative Biodegradation Studies with Related Halonitroaromatics

Understanding the biodegradation of this compound is enhanced by comparing it with the degradation of other structurally similar halonitroaromatic compounds. For example, the bacterium Diaphorobacter sp. strain JS3051, which degrades this compound, is also capable of degrading 3-chloronitrobenzene and 2,3-dichloronitrobenzene (B165493) using the same catabolic pathway. However, this strain is unable to grow on 3-fluoronitrobenzene, indicating that the type of halogen substituent significantly influences the compound's biodegradability. The position of the halogen and nitro groups on the aromatic ring also plays a critical role in determining the susceptibility of the compound to enzymatic attack. Comparative studies with a range of mono- and di-substituted nitrobenzenes by

Advanced Analytical Methodologies for Research on 3 Bromo 4 Chloronitrobenzene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 3-Bromo-4-chloronitrobenzene, allowing for the separation of the main compound from impurities and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for real-time monitoring of its synthesis. nih.govgoogle.com Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach.

For purity analysis, a C18 column is frequently employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The isocratic or gradient elution allows for the separation of this compound from any starting materials, intermediates, or by-products. Detection is commonly achieved using a UV detector, as the nitroaromatic structure provides strong chromophores. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

During synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product. Small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and injected into the HPLC system. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

Table 1: Representative HPLC Method for Halogenated Nitroaromatics

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical starting point for method development for the analysis of this compound, based on methods for structurally similar compounds.

Gas Chromatography (GC) for Volatile By-product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile by-products that may be present in this compound samples. Given that the synthesis of halogenated nitroaromatics can produce various isomers and other volatile impurities, GC provides the necessary resolution for their separation and quantification. chemsrc.com

A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). asm.org The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. A temperature program is often used to ensure the efficient separation of compounds with a range of boiling points. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and is often used for trace analysis, while a Flame Ionization Detector (FID) provides a more general response.

Table 2: Typical GC Conditions for Halogenated Nitroaromatic By-product Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | ECD or FID |

| Detector Temperature | 300 °C |

This table outlines representative GC conditions suitable for the analysis of volatile impurities in this compound.

Mitigation of Co-elution Issues with Structurally Similar Compounds

A significant challenge in the chromatographic analysis of this compound is the potential for co-elution with its structural isomers, such as 2-bromo-1-chloro-4-nitrobenzene or other positional isomers that may form during synthesis. These isomers often have very similar polarities and boiling points, making their separation difficult.

To mitigate co-elution, several strategies can be employed:

Method Optimization: Fine-tuning the chromatographic conditions is the first step. In HPLC, this involves adjusting the mobile phase composition, gradient slope, temperature, and flow rate. In GC, optimizing the temperature program, carrier gas flow rate, and using a longer column or a column with a different stationary phase can enhance resolution.

Column Selection: Employing columns with different selectivities is crucial. For HPLC, phenyl-hexyl or cyano-propyl phases can offer different interactions with the aromatic ring and polar groups compared to standard C18 phases. For GC, columns with higher phenyl content or different polymeric structures can improve the separation of isomers.

Two-Dimensional Chromatography (2D-LC or 2D-GC): In complex cases, two-dimensional chromatography provides a powerful solution. This technique involves subjecting a fraction from the first chromatographic separation to a second separation on a column with a different stationary phase, thereby significantly increasing peak capacity and resolving co-eluting compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the unambiguous identification of components in complex mixtures containing this compound, hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As compounds elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its positive identification by comparison with spectral libraries. This is particularly useful for identifying unexpected by-products and isomers. asm.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of less volatile or thermally labile compounds that are not suitable for GC. lcms.com For halogenated nitroaromatics, atmospheric pressure chemical ionization (APCI) is often a suitable ionization source, as it is effective for relatively non-polar compounds. mdpi.com Electrospray ionization (ESI) can also be used, particularly for more polar metabolites or degradation products. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Ionization Method | Typical Application | Advantages |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Identification of volatile by-products and isomers. | Provides detailed fragmentation for structural elucidation and library matching. |

| LC-MS | APCI or ESI | Analysis of parent compound, non-volatile impurities, and metabolites. | Suitable for a wider range of compounds, including thermally sensitive ones. |

Online Spectroscopic Monitoring of Reactions (e.g., FTIR/Raman)

Online spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer the ability to monitor chemical reactions in real-time, providing immediate insights into reaction kinetics and mechanisms without the need for sampling.

FTIR Spectroscopy can be used to monitor the synthesis of this compound by tracking the characteristic vibrational frequencies of functional groups. For example, the disappearance of the C-H bond vibrations of the starting material and the appearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) can be monitored. Attenuated Total Reflectance (ATR) probes are commonly used for in-situ reaction monitoring.

Raman Spectroscopy is another powerful tool for online reaction monitoring. It is particularly well-suited for reactions in aqueous or solvent-based media, as the Raman signal of water is weak. The formation of this compound can be followed by monitoring the appearance of Raman bands associated with the C-Br, C-Cl, and C-NO₂ bonds. irjet.net This technique provides real-time data on reactant consumption, product formation, and the potential build-up of intermediates, allowing for precise control over the reaction process.

Table 4: Spectroscopic Bands for Monitoring this compound Synthesis

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Application |

|---|---|---|---|

| C-H (Aromatic) | FTIR/Raman | 3100-3000 | Monitoring reactant consumption. |

| NO₂ (asymmetric stretch) | FTIR | 1560-1520 | Monitoring product formation. |

| NO₂ (symmetric stretch) | FTIR | 1355-1315 | Monitoring product formation. |

| C-Br stretch | Raman | 650-550 | Monitoring product formation. |

Note: The exact wavenumbers can vary depending on the molecular environment and solvent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.